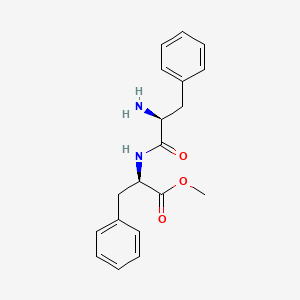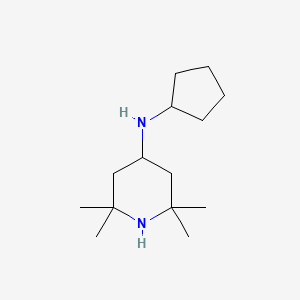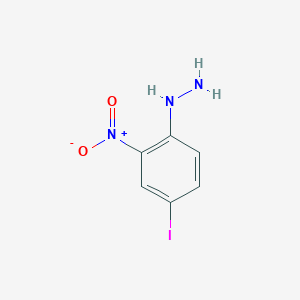
(4-Iodo-2-nitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.
Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.
(4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C6H6IN3O2 |
|---|---|
Molekulargewicht |
279.04 g/mol |
IUPAC-Name |
(4-iodo-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChI-Schlüssel |
CXCYKFQKCRJCGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)



![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
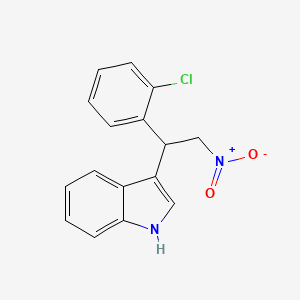
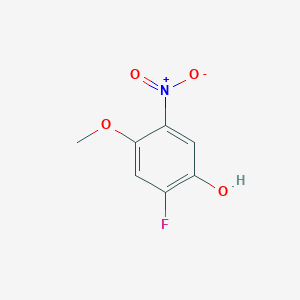

![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)

